molecular formula C14H21ClN2O2 B13258950 Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride CAS No. 1955493-13-6

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride

Cat. No.: B13258950
CAS No.: 1955493-13-6
M. Wt: 284.78 g/mol
InChI Key: FCGLPUDLCUIZBS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and an amino group at position 3, with the hydrochloride salt enhancing its solubility and stability. This compound is often employed as a building block in pharmaceutical and organic synthesis due to its rigid bicyclic structure and functional versatility.

Properties

CAS No.

1955493-13-6

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

tert-butyl 3-amino-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16;/h4-7,11H,8-9,15H2,1-3H3;1H

InChI Key

FCGLPUDLCUIZBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via N-Carboxy Anhydride Intermediate (Phosgenation Route)

One established method involves the formation of an N-carboxy anhydride intermediate from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid by reaction with phosgene, followed by in situ reaction with tert-butylamine to yield the tert-butyl carbamate derivative. Key features include:

  • Use of non-chlorinated solvents with boiling points between 50°C and 125°C.
  • Heating the reaction mixture at 50–125°C for 2–6 hours to form the N-carboxy anhydride.
  • Cooling to -20 to 5°C before adding tert-butylamine.
  • Conversion of the intermediate to the target compound at temperatures above 5°C.
  • Purification by extraction into aqueous acid to isolate the hydrochloride salt.
  • Optional hydrogenation step using rhodium on alumina catalyst to further reduce the compound if desired.

Yields:

  • Phosgenation step: 75–80%
  • Hydrogenation and isolation: 60–70%
  • Overall yield for two steps: 45–56%

This method avoids isolating moisture-sensitive intermediates, improving practicality and safety.

Formic Acid and tert-Butylamine Route (Non-Phosgene)

A safer and industrially favorable method avoids phosgene by:

  • Reacting (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with formic acid to form an intermediate.
  • Subsequent reaction of this intermediate with tert-butylamine to form the tert-butyl carbamate.
  • Final acid treatment (e.g., with hydrochloric acid) to yield the hydrochloride salt.

This method operates under mild conditions (30–70°C for the first step, -20 to +10°C for amine addition, and 10–40°C for acid treatment) and uses common solvents such as toluene, ethyl acetate, and dioxane. It offers high yield and optical purity without hazardous reagents.

Starting Material Preparation

The starting material, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, can be synthesized via:

  • Reaction of L-phenylalanine with hydrobromic acid and paraformaldehyde.
  • Heating the mixture to ~65°C for several hours.
  • Cooling and filtration to isolate the product.

This step is crucial for obtaining the chiral precursor with the correct stereochemistry for downstream synthesis.

Comparative Summary of Preparation Methods

Aspect Phosgenation Route Formic Acid Route
Key Reagents Phosgene, tert-butylamine Formic acid, tert-butylamine, hydrochloric acid
Solvents Organic solvents boiling 50–125°C (e.g., heptane) Toluene, ethyl acetate, dioxane
Temperature Range 50–125°C (phosgenation), -20 to 5°C (amine addition) 30–70°C (formic acid), -20 to +10°C (amine addition), 10–40°C (acid treatment)
Intermediate Isolation N-carboxy anhydride formed in situ, not isolated Intermediate isolated after formic acid reaction
Yield 45–56% overall High yield, high optical purity
Safety Considerations Phosgene is toxic and hazardous Avoids toxic reagents, safer industrial scale
Purification Extraction into aqueous acid, crystallization Acid treatment to form hydrochloride salt

Research Findings and Optimization Notes

  • The phosgenation method benefits from avoiding isolation of moisture-sensitive intermediates, reducing degradation and improving reproducibility.
  • Hydrogenation using Rh/Al2O3 catalysts can be employed post-synthesis for further reduction, enhancing compound stability.
  • The formic acid route provides a more environmentally benign alternative, with fewer safety concerns and comparable yields.
  • Protecting group strategies, such as the tert-butyl carbamate, are critical for controlling reactivity and improving product purity.
  • Reaction temperatures and solvent choices significantly influence yield and stereochemical integrity.
  • The hydrochloride salt formation is essential for enhancing solubility and stability, which is critical for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type.

Major Products Formed

The major products formed from the reactions of this compound include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in research and development.

Scientific Research Applications

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate (Positional Isomer)

Key Differences :

  • Substituent Position: The amino group is located at position 7 instead of position 3.
  • Stereoelectronic Effects: The altered position may influence hydrogen-bonding interactions, solubility, and reactivity in synthetic pathways. For example, the 7-amino isomer could exhibit distinct regioselectivity in coupling reactions or altered binding affinity in biological targets.
  • Synthetic Utility : Positional isomers like this are critical for structure-activity relationship (SAR) studies in drug discovery .

tert-Butyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate (Functional Group Variation)

Key Differences :

  • Substituent Type: A methyl group replaces the amino group at position 4.

General Trends in Tetrahydroquinoline Derivatives

  • Hydrochloride Salts : The hydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs like the 6-methyl derivative, which lacks ionizable groups.
  • Amino vs. Alkyl Groups: Amino groups enhance hydrogen-bonding capacity, making the target compound more suitable for interactions with polar biological targets or catalysts.

Data Table: Structural and Commercial Comparison

Compound Name Substituent Position Substituent Group Key Properties Commercial Availability
Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride 3 Amino (NH₂·HCl) Enhanced solubility (salt form) Not specified in evidence
Tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate 7 Amino (NH₂) Positional isomer for SAR studies Available (PubChem listing)
tert-Butyl 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 6 Methyl (CH₃) High lipophilicity Discontinued

Research Implications and Limitations

  • Pharmacological Potential: The 3-amino hydrochloride derivative’s salt form and amino group position make it a promising candidate for drug development, though direct biological data are lacking in the evidence.
  • Evidence Gaps : The provided sources lack quantitative data (e.g., solubility, melting points) for rigorous comparisons. Further experimental studies are needed to validate inferred properties.

Biological Activity

Tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride (CAS No. 1955493-13-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroquinoline class, which is known for a variety of pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₁ClN₂O₂
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 1955493-13-6

The structure of this compound features a tetrahydroquinoline core with an amino group and a carboxylate moiety, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that tetrahydroquinoline derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds with similar structures have shown efficacy against various strains of viruses, including coronaviruses .
  • Antitumor Effects : Tetrahydroquinoline derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation .
  • Antiparasitic Activity : Some derivatives have demonstrated activity against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in viral replication and tumor progression.
  • Interference with Cellular Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties : Some studies suggest that tetrahydroquinolines possess antioxidant capabilities that contribute to their protective effects against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of coronavirus strains
AntitumorReduced proliferation in cancer cell lines
AntiparasiticEfficacy against P. falciparum strains
AntioxidantProtection against oxidative stress

Case Study: Antiviral Activity

In a comparative study involving various tetrahydroquinoline derivatives, this compound was tested against human coronavirus strains HCoV-229E and HCoV-OC43. The compound demonstrated significant antiviral activity compared to structurally related analogues .

Case Study: Antitumor Potential

A recent study evaluated the cytotoxic effects of several tetrahydroquinoline derivatives on different cancer cell lines. The results indicated that this compound exhibited notable antiproliferative effects, suggesting its potential as a lead compound for further development in oncology .

Q & A

Basic: What synthetic strategies are commonly employed to prepare tert-butyl 3-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate hydrochloride?

Answer:
A standard approach involves coupling reactions followed by deprotection. For example:

  • Step 1: Use 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation, as demonstrated in coupling tert-butyl ester hydrochlorides with aromatic acids .
  • Step 2: Deprotect the tert-butyl group using hydrochloric acid to yield the final hydrochloride salt .
  • Optimization: Reaction conditions (e.g., solvent, temperature) should be tailored to minimize side products, with progress monitored via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies structural motifs like the tert-butyl group (δ ~1.4 ppm) and aromatic protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the hydrochloride salt .
  • HPLC: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Advanced: How can enantiomeric purity be ensured during synthesis, given the chiral center in the tetrahydroquinoline scaffold?

Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC to separate enantiomers, as applied to ethyl (2R)-2-aminopropanoate hydrochloride .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to induce stereoselectivity .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, leveraging SHELXL for refinement .

Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

Answer:

  • Solvent/Concentration Effects: Re-acquire spectra in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations to eliminate artifacts .
  • Dynamic Effects: Variable-temperature NMR can resolve broadening caused by conformational exchange .
  • Crystallographic Validation: X-ray structures provide unambiguous confirmation of molecular geometry, resolving ambiguities from NMR .

Basic: What purification techniques are effective for isolating high-purity tert-butyl derivatives?

Answer:

  • Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) removes unreacted starting materials .
  • Recrystallization: Use solvents like ethanol/water or acetone to isolate crystalline hydrochloride salts .
  • Ion-Exchange Chromatography: Separate charged impurities (e.g., free amines) using Dowex resin .

Advanced: How to design stability studies for this compound under varying storage conditions?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • Analytical Monitoring: Track changes via HPLC-MS to detect hydrolysis (tert-butyl group loss) or oxidation (quinoline ring modifications) .
  • Storage Recommendations: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent moisture absorption and photodegradation .

Advanced: How to analyze and mitigate impurities in scaled-up syntheses?

Answer:

  • Impurity Profiling: Use LC-MS/MS to identify by-products (e.g., de-tert-butylated analogs or dimerization products) .
  • Process Optimization: Adjust stoichiometry (e.g., excess EDCI/HOBt) or reaction time to suppress side reactions .
  • Reference Standards: Compare against certified impurities (e.g., Moexipril-related analogs) for quantification .

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